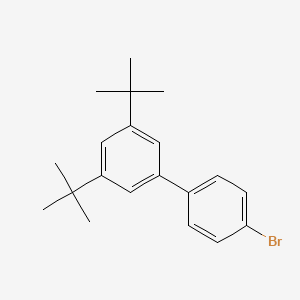

4'-Bromo-3,5-di-tert-butylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-3,5-ditert-butylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25Br/c1-19(2,3)16-11-15(12-17(13-16)20(4,5)6)14-7-9-18(21)10-8-14/h7-13H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFSNHHXDIZQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2=CC=C(C=C2)Br)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Context and Significance of Substituted Biphenyl Systems

Evolution of Biphenyl (B1667301) Chemistry in Modern Organic Synthesis

The chemistry of biphenyl derivatives has a long history, with initial synthesis attempts dating back to the mid-19th century. rsc.org Early methods like the Wurtz-Fittig and Ullmann reactions paved the way for more sophisticated and versatile techniques. rsc.orgbiosynce.com The advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, revolutionized the synthesis of unsymmetrical biaryls, offering high efficiency and functional group tolerance. rsc.orgbiosynce.com These modern methods have made a wide range of substituted biphenyls, including complex structures, readily accessible for various scientific investigations. rsc.org

Importance of Steric and Electronic Effects in Biphenyl Derivatives

The physical and chemical properties of biphenyl derivatives are heavily influenced by the nature and position of their substituents. Steric hindrance between substituents on the two phenyl rings, particularly at the ortho positions, can restrict rotation around the central carbon-carbon single bond. libretexts.org This restricted rotation, known as atropisomerism, can lead to chiral molecules even in the absence of a traditional chiral center. bohrium.comstackexchange.com

The electronic effects of substituents, whether electron-donating or electron-withdrawing, also play a crucial role in determining the reactivity and photophysical properties of biphenyl compounds. researchgate.netnih.govacs.org These effects can modulate the electron density of the aromatic rings, influencing their susceptibility to electrophilic or nucleophilic attack and altering their absorption and emission spectra. researchgate.net

Role of Halogenated Biphenyls as Synthetic Precursors

Halogenated biphenyls, particularly those containing bromine or iodine, are exceptionally valuable intermediates in organic synthesis. researchgate.netnih.gov The carbon-halogen bond serves as a versatile functional handle for a wide array of chemical transformations. Most notably, it is a key reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents, including alkyl, aryl, and amino groups, to build more complex molecular architectures. nih.govacs.orgacs.org This synthetic utility has made halogenated biphenyls indispensable in the construction of diverse molecular libraries for drug discovery and materials science. nih.govlookchem.com

Contemporary Research Trajectories for Aryl Bromides

Aryl bromides continue to be a major focus of research in organic synthesis. Current efforts are directed towards developing more efficient, sustainable, and selective methods for their transformation. uva.nl This includes the development of novel catalytic systems that operate under milder conditions, such as room temperature, and in environmentally benign solvents like water. acs.org Furthermore, photoredox catalysis has emerged as a powerful tool for the functionalization of aryl bromides, enabling new types of bond formations that were previously challenging to achieve. nih.gov Data science approaches are also being employed to guide the selection of aryl bromide substrates for reaction optimization and to better understand the scope and limitations of new synthetic methods. nih.gov

Synthetic Methodologies for 4 Bromo 3,5 Di Tert Butylbiphenyl

Precursor Synthesis: Alkylation Strategies for Di-tert-butylbiphenyl Frameworks

The creation of the di-tert-butylbiphenyl core is foundational. Friedel-Crafts alkylation represents a primary and extensively studied method for introducing alkyl groups onto an aromatic ring.

Friedel-Crafts Alkylation Pathways to 4,4'-Di-tert-butylbiphenyl

The Friedel-Crafts alkylation is a classic example of an electrophilic aromatic substitution reaction used to form new carbon-carbon bonds. rsc.org In the context of synthesizing a di-tert-butylbiphenyl precursor, biphenyl (B1667301) is reacted with an alkylating agent, typically tert-butyl chloride, in the presence of a Lewis acid catalyst. icdst.org The reaction proceeds through the formation of a tert-butyl carbocation, which then attacks the electron-rich biphenyl ring. cerritos.edu

The mechanism begins with the Lewis acid, such as aluminum chloride or ferric chloride, activating the tert-butyl chloride to generate the tert-butyl cation electrophile. icdst.orgchegg.com The biphenyl molecule then acts as a nucleophile, attacking the carbocation to form a resonance-stabilized intermediate known as an arenium ion or sigma complex. icdst.orgfiveable.me Aromaticity is restored in the final step when a proton is eliminated from the ring. fiveable.me Due to the electron-donating and activating nature of the first tert-butyl group, a second alkylation occurs, predominantly at the para position of the other ring, leading to the formation of 4,4'-di-tert-butylbiphenyl. rsc.orgstudy.com

Optimization of Alkylation Reaction Parameters

The efficiency and yield of the Friedel-Crafts alkylation are highly dependent on several reaction parameters, including the choice of catalyst, solvent, and temperature.

Catalyst Selection: The choice of Lewis acid catalyst is critical. While anhydrous aluminum chloride (AlCl₃) is a powerful catalyst, it can be too active, leading to multiple alkylations and the formation of numerous byproducts. chegg.comacs.org Anhydrous zinc chloride has been found to be insufficiently active for this reaction. chegg.comacs.org Anhydrous ferric chloride (FeCl₃) offers a good balance of reactivity, promoting the desired dialkylation to yield 4,4'-di-tert-butylbiphenyl in good yields (around 70%) without significant over-alkylation. acs.orgberkeley.edu

Solvent Effects: The solvent plays a crucial role in the reaction. Dichloromethane is a commonly used solvent as it is relatively inert and effectively dissolves the reactants. rsc.orgivypanda.com The use of benzene as both a solvent and reactant has been phased out due to its hazardous nature. acs.org Nitromethane has also been explored as a solvent, reportedly increasing yields to 50%, but its flammability is a concern in some laboratory settings. acs.org

Reaction Conditions: The reaction is typically carried out by stirring the biphenyl, tert-butyl chloride, and catalyst in a suitable solvent. rsc.org Gentle warming with a water bath can help to initiate or speed up the reaction. acs.org After the reaction period, the mixture is typically quenched with an acid wash (e.g., hydrochloric acid) to remove the catalyst and then purified, often through recrystallization from a solvent like ethanol, to isolate the crystalline 4,4'-di-tert-butylbiphenyl product. rsc.orgivypanda.com

Table 1: Comparison of Catalysts in Friedel-Crafts Alkylation of Biphenyl

| Catalyst | Activity Level | Observed Outcome | Reference |

|---|---|---|---|

| Anhydrous aluminum chloride (AlCl₃) | Too active | Over-alkylation, multiple products | chegg.comacs.org |

| Anhydrous zinc chloride (ZnCl₂) | Not active enough | No reaction observed | chegg.comacs.org |

| Anhydrous ferric chloride (FeCl₃) | Moderate | Good yield (70%) of 4,4'-di-tert-butylbiphenyl | acs.org |

| Metallic Aluminum (Al) | Moderate | Works well, forms organoaluminum chlorides in situ | chegg.com |

Bromination Protocols for Selective Functionalization of Biphenyl Scaffolds

Following the synthesis of the biphenyl framework, selective functionalization, such as bromination, is performed. This is another example of electrophilic aromatic substitution, where a bromine atom is introduced onto the aromatic ring. wikipedia.org

Electrophilic Aromatic Substitution with Bromine Donors

The bromination of aromatic compounds involves the reaction of the aromatic ring with an electrophilic bromine species. fiveable.me The most common brominating agent is molecular bromine (Br₂). google.com However, for the reaction to proceed with a relatively unreactive ring like biphenyl, a Lewis acid catalyst is typically required to polarize the Br-Br bond and generate a more potent electrophile, the bromonium ion (Br⁺). fiveable.mebyjus.com Other bromine donors, such as N-bromosuccinimide (NBS), can also be used, often in the presence of an acid catalyst, and can offer milder reaction conditions and improved selectivity. google.comnih.gov

The mechanism involves the attack of the π-electrons of the biphenyl ring on the electrophilic bromine atom. byjus.com This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate. fiveable.me The aromaticity of the ring is then restored by the loss of a proton, yielding the brominated biphenyl product. fiveable.me

Catalyst Systems in Regioselective Bromination Reactions

The position of bromination on the biphenyl scaffold is directed by the existing substituents and can be controlled by the choice of catalyst. In an unsubstituted biphenyl, electrophilic substitution preferentially occurs at the para position, followed by the ortho position. youtube.com

For substituted biphenyls, achieving high regioselectivity is a significant synthetic challenge. Various catalyst systems have been developed to control the position of bromination.

Lewis Acids: Traditional Lewis acids like iron (III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are commonly used to catalyze bromination with molecular bromine. masterorganicchemistry.com

Zeolites: Shape-selective catalysts, such as zeolites, have been shown to induce high para-selectivity in the bromination of some aromatic compounds. google.com The constrained environment within the zeolite pores favors the formation of the sterically less hindered para-isomer.

Acid Catalysts with NBS: The use of N-bromosuccinimide (NBS) in conjunction with proton acids like para-toluenesulfonic acid (p-TsOH) or silica (B1680970) gel can provide excellent selectivity for mono-bromination, particularly at the ortho position for phenolic substrates. nih.govmdpi.com

Influence of Reaction Conditions on Bromination Selectivity and Yield

Reaction conditions such as temperature, solvent, and reaction time significantly impact the outcome of bromination reactions.

Temperature: Temperature can influence the regioselectivity of the reaction. For instance, in some electrophilic aromatic brominations, lower temperatures favor the formation of the para-isomer, while higher temperatures can lead to a decrease in selectivity and the formation of ortho-isomers. nih.gov

Solvent: The choice of solvent can affect the reaction rate and selectivity. Solvents like ACS-grade methanol have been used with NBS to achieve rapid and selective ortho-bromination of phenolic compounds. mdpi.com

Reaction Time: Careful monitoring of the reaction time is essential to prevent over-bromination, which can lead to the formation of di- or poly-brominated products. Minimizing reaction time once the starting material is consumed can maximize the yield of the desired mono-brominated product. mdpi.com

Table 2: Brominating Agents and Catalysts for Aromatic Compounds

| Bromine Source | Catalyst/Co-reagent | Key Features | Reference |

|---|---|---|---|

| Bromine (Br₂) | Iron (III) Bromide (FeBr₃) | Classic method for aromatic bromination | fiveable.me |

| Bromine (Br₂) | Zeolites | Provides high para-selectivity | google.com |

| N-Bromosuccinimide (NBS) | para-Toluenesulfonic acid (p-TsOH) | Selective mono-bromination of activated rings | mdpi.com |

| N-Bromosuccinimide (NBS) | Silica Gel | Good for regioselective brominations | nih.gov |

Advanced Synthetic Strategies for Derivatization of Brominated Biphenyls

The presence of a bromine atom on the biphenyl scaffold of 4'-Bromo-3,5-di-tert-butylbiphenyl opens a gateway for a multitude of chemical transformations. These advanced strategies are pivotal for creating a diverse array of derivatives with tailored electronic and steric properties.

Cross-Coupling Methodologies for Biphenyl Functionalization

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate such as this compound, these reactions are instrumental in modifying the brominated phenyl ring.

Key among these are the Suzuki, Stille, and nickel-catalyzed cross-coupling reactions. The Suzuki coupling, which pairs an organoboron compound with an organohalide, is renowned for its mild reaction conditions and the commercial availability of a wide range of boronic acids. In the context of this compound, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand such as XPhos, would facilitate the coupling of the aryl bromide with a variety of organoboron reagents. nih.gov This allows for the introduction of new alkyl, alkenyl, or aryl groups at the 4'-position.

The Stille coupling, utilizing organotin reagents, offers an alternative pathway for functionalization. While concerns over the toxicity of tin compounds exist, the Stille reaction is often highly effective and tolerant of a broad range of functional groups. Similar to the Suzuki reaction, a palladium catalyst is typically employed to mediate the coupling between the brominated biphenyl and the organostannane. nih.gov

Recent advancements have also highlighted the efficacy of nickel-catalyzed photoredox reactions. chemrxiv.org These methods can be particularly effective for C-O and C-N bond formation. Utilizing tert-butylamine as a cost-effective bifunctional additive, which acts as both a base and a ligand, provides a robust system for coupling a diverse array of nucleophiles, including phenols, anilines, and sulfonamides, with aryl bromides like this compound. chemrxiv.org

| Methodology | Catalyst System | Coupling Partner | Key Advantages |

|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(OAc)₂) with a ligand (e.g., XPhos) | Organoboron compounds (e.g., boronic acids, boronic esters) | Mild conditions, high functional group tolerance, commercial availability of reagents |

| Stille Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organotin compounds (organostannanes) | High yields, broad functional group compatibility |

| Nickel-Photoredox Coupling | Nickel precatalyst with a photoredox catalyst and bifunctional additive (e.g., tert-butylamine) | Phenols, alcohols, anilines, sulfonamides, etc. | Effective for C-O and C-N bond formation, uses cost-effective additives |

Novel Approaches to Carbon-Carbon Bond Formation Utilizing Halogenated Biphenyls

Beyond traditional cross-coupling reactions, novel strategies for carbon-carbon bond formation continue to emerge. These methods often leverage unique catalytic cycles or activating agents to achieve transformations that are challenging via conventional means. While direct examples for this compound are not prevalent in the literature, the principles of these novel reactions are applicable.

Enzymatic C-C bond-forming reactions, for instance, are gaining traction in biocatalytic organic synthesis. nih.gov While more commonly applied to different classes of molecules, the overarching goal of creating specific carbon-carbon bonds under mild, environmentally benign conditions is a driving force in the field.

Furthermore, the development of new catalytic systems continues to push the boundaries of what is possible. Understanding the mechanisms of these reactions through computational methods, such as density functional theory (DFT), plays a crucial role in the design of new catalysts and the optimization of reaction conditions for specific substrates like halogenated biphenyls. pitt.edu

Scale-Up Considerations and Industrial Production Methods for Brominated Biphenyls

The industrial production of brominated biphenyls, a class of compounds to which this compound belongs, has historically been centered on the direct bromination of a biphenyl core. nih.gov These processes typically involve reacting biphenyl with bromine or bromine chloride in the presence of a Friedel-Crafts catalyst, such as iron or aluminum chloride. nih.gov The degree of bromination can be controlled by the stoichiometry of the reactants. nih.gov

For a specific isomer like this compound, a multi-step synthesis would likely be required to ensure the correct placement of the bromo and tert-butyl groups. This could involve the synthesis of 3,5-di-tert-butylbiphenyl (B12081780) followed by a regioselective bromination, or a coupling reaction between a brominated benzene derivative and a di-tert-butylated benzene derivative.

When considering the scale-up of such a synthesis, several factors are critical:

Raw Material Sourcing and Cost: The availability and cost of the starting materials, including the biphenyl or substituted benzene precursors and the brominating agents, are primary considerations. Bromine itself is a widely used and expensive raw material. ddpsinc.com

Process Safety: Bromine is highly corrosive and toxic, necessitating stringent safety precautions and the use of corrosion-resistant equipment in industrial settings. ddpsinc.com The potential for runaway reactions and the handling of hazardous byproducts must be carefully managed.

Reaction Efficiency and Selectivity: On an industrial scale, high yields and selectivities are paramount to minimize waste and purification costs. The choice of catalyst, solvent, and reaction conditions plays a significant role in achieving the desired outcome.

Purification: The separation of the desired product from unreacted starting materials, catalysts, and isomeric byproducts is a crucial step. Techniques such as distillation and recrystallization are commonly employed.

Waste Management: The disposal of byproducts, such as hydrogen bromide generated during bromination, and spent catalysts must be handled in an environmentally responsible manner. ddpsinc.com

| Factor | Key Industrial Challenges and Approaches |

|---|---|

| Synthesis Strategy | Direct bromination vs. multi-step synthesis via coupling reactions. Choice depends on desired isomer purity and cost. |

| Catalyst Selection | Use of robust and recyclable catalysts (e.g., heterogeneous catalysts) to reduce cost and waste. |

| Solvent Management | Selection of solvents that are effective, safe, and easily recoverable. Minimizing solvent use is often a goal. |

| Thermal Management | Exothermic bromination reactions require efficient heat removal to prevent side reactions and ensure safety. |

| Product Isolation | Development of efficient and scalable purification methods to achieve the required product purity. |

Mechanistic Investigations of Reactions Involving 4 Bromo 3,5 Di Tert Butylbiphenyl

Elucidation of Nucleophilic Substitution Pathways at the Bromine Center

Nucleophilic aromatic substitution (SNAr) reactions at the bromine-bearing carbon of 4'-Bromo-3,5-di-tert-butylbiphenyl are significantly influenced by the electronic nature of the aromatic rings and the substantial steric hindrance imparted by the tert-butyl groups. Generally, SNAr reactions proceed via a stepwise pathway involving the formation of a Meisenheimer complex or through a concerted mechanism. The specific pathway is dependent on the nature of the nucleophile, the solvent, and the electronic properties of the aryl halide.

For a reaction to proceed via the classical SNAr mechanism, the aromatic ring must be activated by electron-withdrawing groups, which is not the case for the phenyl ring bearing the tert-butyl groups. However, the biphenyl (B1667301) system allows for electronic effects to be transmitted between the rings. The steric bulk of the tert-butyl groups can hinder the approach of the nucleophile to the reaction center, potentially slowing down the reaction rate or favoring alternative pathways.

Recent studies on related systems have shown that SNAr reactions can exist on a mechanistic continuum, with the transition state varying smoothly between stepwise and concerted depending on the specific reactants. It is plausible that for this compound, the significant steric hindrance would disfavor the formation of a sterically demanding Meisenheimer complex, potentially pushing the mechanism towards a more concerted or borderline pathway.

Studies on Oxidative and Reductive Transformation Mechanisms

The biphenyl core of this compound can undergo both oxidative and reductive transformations. The presence of the electron-donating tert-butyl groups makes the corresponding phenyl ring susceptible to oxidation, while the bromo-substituted ring can be a site for reduction.

Oxidative processes can lead to the formation of various products, including quinones or coupled biaryl species, particularly under conditions that favor radical formation. The mechanism of such oxidations often involves the initial formation of a radical cation, which can then undergo further reactions.

Reductive transformations can lead to the cleavage of the carbon-bromine bond. This can occur through a direct electron transfer to the molecule, forming a radical anion which then expels the bromide ion. The resulting aryl radical can then be trapped by a hydrogen atom source or participate in other radical-mediated processes. The steric hindrance from the tert-butyl groups can influence the stability and reactivity of these radical intermediates.

Mechanistic Insights into Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound serves as an interesting substrate in these transformations due to its steric bulk.

Role of this compound as a Substrate in Palladium-Catalyzed Processes

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Negishi, and Sonogashira reactions, this compound acts as the electrophilic partner. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

The oxidative addition of the C-Br bond of this compound to a Pd(0) complex is a crucial step. The steric hindrance around the bromine atom, caused by the bulky tert-butyl groups on the adjacent ring, can significantly impact the rate of this step. The choice of phosphine (B1218219) ligand on the palladium catalyst is critical to facilitate this process, with bulky, electron-rich ligands often being more effective for sterically hindered substrates. wikipedia.orgchemeurope.com

The subsequent steps of transmetalation and reductive elimination are also influenced by the steric properties of the substrate. The bulky nature of the biphenyl group can affect the geometry of the palladium intermediates and the ease with which the final product is eliminated from the metal center.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Key Mechanistic Steps | Influence of Steric Hindrance |

| Suzuki-Miyaura | Organoboron Reagent | Oxidative Addition, Transmetalation, Reductive Elimination | Can slow down oxidative addition and reductive elimination. libretexts.org |

| Heck | Alkene | Oxidative Addition, Migratory Insertion, β-Hydride Elimination | Can influence regioselectivity and rate of migratory insertion. organic-chemistry.orglibretexts.org |

| Negishi | Organozinc Reagent | Oxidative Addition, Transmetalation, Reductive Elimination | Similar to Suzuki, steric bulk affects oxidative addition and reductive elimination. wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Oxidative Addition, Transmetalation (from Cu), Reductive Elimination | Steric hindrance can impact the approach of the copper acetylide. nih.govorganic-chemistry.org |

| Buchwald-Hartwig | Amine | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination | Steric bulk can hinder amine coordination and reductive elimination. wikipedia.orgchemeurope.comlibretexts.org |

Investigation of Radical-Mediated Alkyl Transfer Mechanisms

While many cross-coupling reactions are believed to proceed through two-electron pathways, radical mechanisms can also be operative, particularly with certain substrates and under specific conditions. In the context of this compound, the formation of radical intermediates could be initiated by single-electron transfer (SET) from the palladium catalyst or from other reagents in the reaction mixture.

Once formed, an aryl radical derived from this compound could participate in a radical chain process, leading to the transfer of an alkyl group from a suitable donor. The steric environment around the radical center would play a crucial role in directing the approach of the alkylating agent and influencing the stereochemical outcome of the reaction.

Reaction Pathway Analysis of Sterically Hindered Biphenyl Systems

The presence of the two tert-butyl groups in the 3 and 5 positions of one of the phenyl rings of this compound creates a highly congested steric environment. This steric hindrance is a dominant factor in determining the reactivity and mechanistic pathways of this molecule.

The bulky tert-butyl groups can:

Hinder the approach of reagents to the reactive centers, such as the bromine atom or the aromatic rings.

Influence the rotational barrier around the biphenyl C-C bond, potentially leading to atropisomerism if the substitution pattern is appropriate.

Stabilize or destabilize reaction intermediates through steric and electronic effects.

Dictate the regioselectivity and stereoselectivity of reactions by favoring pathways that minimize steric interactions.

Computational studies on sterically hindered biphenyl systems can provide valuable insights into the transition state structures and energy barriers for different reaction pathways, helping to rationalize the observed experimental outcomes.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3,5 Di Tert Butylbiphenyl and Its Derivatives

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for probing the molecular structure of 4'-Bromo-3,5-di-tert-butylbiphenyl. The vibrational modes of the molecule are sensitive to its conformation, particularly the dihedral angle between the two phenyl rings, and the nature of intermolecular forces in the condensed phase.

The steric hindrance induced by the two tert-butyl groups at the 3 and 5 positions forces the biphenyl (B1667301) system into a non-planar conformation. This twisting of the central C-C bond is a key determinant of the molecule's vibrational spectrum. In general, the spectra of substituted biphenyls are complex, but key regions can be assigned to specific functional groups.

Expected Vibrational Modes for this compound:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the tert-butyl groups will appear in the 2960-2850 cm⁻¹ range, often as strong, sharp bands.

C-C Stretching: Aromatic C-C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is expected to produce a strong band in the far-infrared region, typically between 650 and 500 cm⁻¹.

tert-Butyl Group Vibrations: The bulky tert-butyl groups have characteristic bending vibrations, including symmetric and asymmetric deformations, which are expected around 1390-1365 cm⁻¹.

Differences in the crystalline environment, such as those found in different polymorphs, can lead to noticeable changes in the vibrational spectra. glpbio.com These spectral differences—manifesting as shifts in peak frequencies, changes in relative intensities, or the appearance of new bands—arise from distinct molecule-molecule interactions within the crystal lattice. glpbio.com For instance, the formation of specific intermolecular contacts, like Br···Br interactions, can perturb the vibrational modes of the participating atoms.

Table 1: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to weak intensity |

| Aliphatic C-H Stretch (tert-butyl) | 2960 - 2850 | Strong, sharp bands |

| Aromatic C=C Stretch | 1610 - 1580 | Medium to strong bands |

| tert-Butyl Bending | 1390 - 1365 | Characteristic doublet |

| C-Br Stretch | 650 - 500 | Strong band in far-IR |

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, while two-dimensional (2D) techniques like COSY and NOESY reveal through-bond and through-space correlations, respectively.

In the ¹H NMR spectrum, the eighteen equivalent protons of the two tert-butyl groups are expected to appear as a sharp singlet in the upfield region (typically around 1.3-1.4 ppm). The aromatic region (7.0-7.8 ppm) will be more complex due to the molecule's asymmetry. The 3,5-di-tert-butylphenyl ring should exhibit two signals: a singlet for the proton at the 4-position and a doublet for the protons at the 2- and 6-positions. The 4'-bromophenyl ring will show an AA'BB' system, appearing as two distinct multiplets.

The ¹³C NMR spectrum will similarly show characteristic signals. The quaternary carbons of the tert-butyl groups are expected around 35 ppm, and the methyl carbons around 31 ppm. nih.gov The aromatic region will display signals for all carbon atoms, with the carbon attached to the bromine atom (C4') being significantly influenced by the halogen's electronic effects.

Dynamic NMR (DNMR) techniques are particularly relevant for studying the rotational dynamics around the central C-C bond. acs.org Due to the significant steric hindrance from the tert-butyl groups, rotation is restricted, a phenomenon known as atropisomerism. utsouthwestern.edu At room temperature, this rotation might be slow on the NMR timescale, resulting in distinct signals for what would otherwise be equivalent protons. Variable-temperature NMR experiments can be used to determine the energy barrier for this rotation. As the temperature increases, the rate of rotation increases, leading to the broadening and eventual coalescence of the separate signals into a time-averaged signal. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| tert-Butyl (CH₃) | ~1.35 (s, 18H) | ~31.5 | Sharp singlet due to free rotation of methyl groups. |

| tert-Butyl (Quaternary C) | - | ~35.0 | |

| C2, C6 | ~7.5 (d, 2H) | ~123 | Protons on the di-substituted ring. |

| C4 | ~7.4 (t, 1H) | ~122 | Proton on the di-substituted ring. |

| C2', C6' | ~7.45 (d, 2H) | ~128 | Protons ortho to the bromo-substituent. |

| C3', C5' | ~7.55 (d, 2H) | ~132 | Protons meta to the bromo-substituent. |

| C1 | - | ~149 | Quaternary carbon. |

| C3, C5 | - | ~151 | Quaternary carbons attached to tert-butyl groups. |

| C1' | - | ~140 | Quaternary carbon. |

| C4' | - | ~122 | Carbon bearing the bromine atom. |

Mass Spectrometry for Molecular Fragmentation and Purity Assessment

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and assessing the purity of this compound. Under electron ionization (EI), the molecule undergoes fragmentation, providing a unique fingerprint that can confirm its structure. chemguide.co.uk

The mass spectrum is expected to show a distinct molecular ion peak (M⁺). A key feature for bromine-containing compounds is the isotopic pattern of the molecular ion. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for any bromine-containing fragment: the M⁺ peak and an M+2 peak. miamioh.edu

Common fragmentation pathways for halogenated biphenyls involve the loss of the halogen atom or cleavage of bonds adjacent to the aromatic rings. libretexts.orgchemicalbook.com For this compound, the following fragment ions are anticipated:

[M-Br]⁺: Loss of the bromine radical is a very common pathway for brominated aromatic compounds.

[M-CH₃]⁺: Loss of a methyl radical from one of the tert-butyl groups.

[M-C₄H₉]⁺: Loss of a tert-butyl radical (a loss of 57 mass units) is a highly probable fragmentation due to the formation of a stable tertiary radical.

Biphenyl fragments: Cleavage of the central C-C bond can lead to ions corresponding to the di-tert-butylphenyl cation and the bromophenyl cation.

Direct mass spectrometric analysis, without prior chromatographic separation, can be used for the rapid characterization and quantification of brominated compounds in various matrices. acs.orgnih.gov The high mass accuracy of modern spectrometers allows for reliable identification based on the unique isotopic patterns and fragmentation. acs.org

Table 3: Predicted Key Mass Spectrometry Fragments

| Fragment | Description | Importance |

|---|---|---|

| M⁺ and M+2 | Molecular ion peaks | Confirms molecular weight and presence of one bromine atom (1:1 ratio). |

| [M-15]⁺ | Loss of a methyl group (-CH₃) | Indicates presence of alkyl substituents. |

| [M-57]⁺ | Loss of a tert-butyl group (-C₄H₉) | Characteristic fragmentation for tert-butyl substituted compounds. |

| [M-79/81]⁺ | Loss of a bromine atom (-Br) | Common pathway for brominated aromatics. |

X-ray Crystallography for Solid-State Structure and Polymorphism Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of molecules in the solid state. For this compound, this technique would reveal the precise molecular conformation, the details of intermolecular interactions, and the existence of any polymorphic forms. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related structures, such as polychlorinated biphenyl derivatives and 4,4′-di(tert.-butyl)-biphenyl, allows for well-founded predictions. nih.govresearchgate.net

Analysis of Intermolecular Interactions in Crystalline Phases

In the solid state, molecules of this compound would be arranged to maximize packing efficiency, governed by a combination of van der Waals forces and more specific interactions. Key intermolecular interactions would likely include:

π-π Stacking: The aromatic rings may engage in offset π-π stacking, although this could be significantly hindered by the bulky tert-butyl groups.

C-H···π Interactions: Hydrogen atoms from the tert-butyl groups of one molecule can interact with the π-electron cloud of a phenyl ring on an adjacent molecule.

Halogen Bonding (Br···Br): C-Br···Br-C interactions are a known structure-directing force in the crystals of bromo-aromatic compounds. rsc.org These interactions, where the electropositive region (σ-hole) on one bromine atom is attracted to the electronegative equatorial region of another, can influence molecular packing significantly. rsc.orgresearchgate.net

Conformational Analysis in Solid State

The most significant conformational variable in biphenyl derivatives is the torsional or dihedral angle between the planes of the two phenyl rings. In the gas phase, biphenyl itself has a dihedral angle of about 44°, a compromise between stabilizing π-conjugation (favoring planarity) and repulsive steric hindrance between ortho-hydrogens (favoring a twisted structure). utah.eduic.ac.uk

For this compound, the presence of two bulky tert-butyl groups ortho to the inter-ring C-C bond on one ring creates substantial steric strain. This forces the molecule into a highly twisted conformation. Crystal structure analyses of other highly ortho-substituted biphenyls reveal solid-state dihedral angles ranging from approximately 70° to over 80°. nih.gov Therefore, it is expected that this compound would adopt a similarly large dihedral angle in the crystalline state to alleviate this steric clash.

Polymorphic Forms: Structural, Thermodynamic, and Kinetic Aspects

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. mdpi.com Different polymorphs can arise from variations in molecular conformation or different packing arrangements and intermolecular interactions. researchgate.net For example, 4,4′-di(tert.-butyl)-biphenyl is known to exhibit at least three polymorphic forms, where the molecules adopt different conformations and packing motifs. researchgate.net

Given the conformational flexibility (rotation around the C-C bond) and the potential for varied intermolecular interactions (e.g., different types of C-Br···Br contacts or C-H···π arrangements), it is highly probable that this compound could also exhibit polymorphism. The thermodynamic stability of these potential forms would depend on the Gibbs free energy, which is a function of both enthalpy (related to the strength of the crystal lattice interactions) and entropy (related to disorder). The kinetic form may crystallize first from solution, potentially converting to a more thermodynamically stable form over time. Identifying and characterizing these polymorphs is crucial as they can have different physical properties. glpbio.com

Computational Chemistry Approaches to Understanding 4 Bromo 3,5 Di Tert Butylbiphenyl

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic properties. For 4'-Bromo-3,5-di-tert-butylbiphenyl, DFT studies would focus on understanding how the distribution of electrons influences its stability and reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. In the case of this compound, the electron-withdrawing nature of the bromine atom and the bulky, electron-donating tert-butyl groups would significantly influence these frontier orbitals.

DFT calculations can also generate an electrostatic potential map, which visualizes the charge distribution across the molecule. For this compound, regions of negative potential would likely be concentrated around the bromine atom and the π-systems of the phenyl rings, indicating sites susceptible to electrophilic attack. Conversely, areas of positive potential would highlight regions prone to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | (Value) eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Value) eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | (Value) Debye | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The two phenyl rings in biphenyl (B1667301) derivatives are not coplanar and can rotate relative to each other. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are ideal for exploring the conformational landscape of this compound. These methods treat atoms as classical particles and use force fields to calculate the potential energy of different arrangements.

MM simulations can identify the most stable conformations (local energy minima) by systematically rotating the dihedral angle between the two phenyl rings. The bulky tert-butyl groups on one ring and the bromine atom on the other will create significant steric hindrance, influencing the preferred rotational angle.

MD simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. By simulating the motion of the atoms, MD can reveal the flexibility of the molecule and the accessibility of different conformational states. For this compound, MD simulations would show how the phenyl rings oscillate around their equilibrium dihedral angle and the dynamics of the tert-butyl group rotations.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations, particularly time-dependent DFT (TD-DFT), are instrumental in predicting various spectroscopic properties. For this compound, these calculations can provide valuable insights into its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H and ¹³C NMR chemical shifts can aid in the structural elucidation of the molecule. The calculations would predict distinct signals for the aromatic protons and carbons, with their chemical shifts influenced by the electronic effects of the bromo and tert-butyl substituents.

IR spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the frequencies and intensities of the vibrational bands. For this compound, characteristic peaks would be expected for C-H stretching in the aromatic and tert-butyl groups, C-C stretching in the phenyl rings, and the C-Br stretching vibration.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Parameter | Predicted Value Range |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm |

| ¹H NMR | tert-Butyl Protons | δ 1.2 - 1.5 ppm |

| ¹³C NMR | Aromatic Carbons | δ 120 - 150 ppm |

| ¹³C NMR | tert-Butyl Carbons | δ 30 - 35 ppm (quaternary and methyl) |

| IR | C-Br Stretch | 500 - 600 cm⁻¹ |

| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

Note: These are generalized predictions. Actual values would be obtained from specific quantum chemical calculations.

Energetic Profiles and Rotational Barriers of Biphenyl Rings

A key feature of biphenyl systems is the rotational barrier around the central carbon-carbon single bond. Computational methods can precisely map the energetic profile of this rotation in this compound.

By performing a series of constrained geometry optimizations at different dihedral angles, a potential energy surface for the rotation can be constructed. This surface will reveal the energy minima corresponding to the most stable twisted conformations and the energy maxima corresponding to the planar and perpendicular transition states. The energy difference between the minimum and the transition states defines the rotational barrier.

The steric hindrance from the two large tert-butyl groups in the 3 and 5 positions is expected to significantly raise the rotational barrier compared to unsubstituted biphenyl. The bromine atom at the 4' position will have a less pronounced steric effect but will influence the electronic landscape of the molecule. Studies on similar molecules, such as 4,4′-di-tert-butylbiphenyl, have shown that ab initio calculations can accurately determine these rotational barriers and identify the most energetically favorable conformations. researchgate.net

Applications of 4 Bromo 3,5 Di Tert Butylbiphenyl in Organic Synthesis and Materials Science

Ligand Design and Precursors in Organometallic Catalysis

The structure of 4'-Bromo-3,5-di-tert-butylbiphenyl is well-suited for its role as a precursor in the synthesis of ligands for organometallic catalysts. The bromine atom provides a reactive site for cross-coupling reactions, allowing for the introduction of phosphine (B1218219), amine, or other coordinating groups. Simultaneously, the bulky 3,5-di-tert-butylphenyl moiety offers significant steric influence, which is crucial for controlling the reactivity and selectivity of the resulting metal complexes.

The tert-butyl group is frequently used in ligand design to create significant steric congestion and conformational rigidity in molecules. nih.govchemrxiv.org In the context of a catalyst, the two tert-butyl groups on the 3 and 5 positions of one phenyl ring of this compound create a sterically hindered environment around the metal center to which the ligand is coordinated. This steric bulk can influence the catalyst's selectivity in several ways:

Regioselectivity: It can block certain coordination sites on the metal, forcing substrates to approach from a specific direction, thereby controlling the position at which a reaction occurs on the substrate.

Enantioselectivity: In asymmetric catalysis, bulky groups are essential components of chiral ligands, creating a well-defined chiral pocket around the metal's active site that differentiates between enantiomeric transition states.

The interplay of steric and electronic effects allows for fine-tuning of a catalyst's performance, and the di-tert-butylphenyl motif is a powerful tool for achieving this control. nih.gov

Table 1: Influence of Steric Hindrance from tert-Butyl Groups in Catalysis

| Property Influenced | Mechanism of Influence | Outcome |

|---|---|---|

| Selectivity (Regio-, Stereo-, Enantio-) | Creates a defined pocket around the metal's active site, restricting substrate approach and transition state geometries. | Higher yields of the desired isomer or enantiomer. |

| Catalyst Activity | Can promote reductive elimination steps by destabilizing metal-product complexes, but may also hinder substrate coordination if excessively bulky. | Can increase or decrease reaction rates depending on the specific reaction mechanism. |

| Catalyst Stability | Shields the metal center from undesirable side reactions, such as aggregation, oxidation, or solvent attack. | Longer catalyst lifetime and higher turnover numbers. |

Biphenyl (B1667301) derivatives are excellent scaffolds for creating chelating ligands, which bind to a metal center through two or more donor atoms, forming a stable ring structure. The bromine atom on this compound can be readily converted, for example, into a lithium or Grignard reagent, which can then be used to introduce coordinating groups.

Research has shown that related di-tert-butylbiphenyl compounds can be used to create dicarbanionic chelating ligands. For instance, 2,2′-dibromo-4,4′-di-tert-butylbiphenyl can be transformed into a dicarbanionic ligand that chelates to a gold(III) center. researchgate.net This demonstrates a clear pathway for converting dihalogenated biphenyls into robust chelating systems. By analogy, this compound could be used to synthesize monoanionic chelating ligands (e.g., by introducing a coordinating group at the 4'-position) or serve as a starting point for more complex, multi-step syntheses of multidentate ligands. The resulting metal complexes often exhibit unique photophysical properties, such as luminescence. researchgate.netnih.gov

Building Blocks for Complex Organic Molecules

The defined structure and reactive handle of this compound make it an important building block for larger, more complex molecular architectures, particularly in the field of materials science.

Compounds featuring a 9,9'-spirobifluorene core are of significant interest for their use in organic light-emitting diodes (OLEDs), organic photovoltaics, and other molecular electronics. researchgate.net Their rigid, spiro-fused, and three-dimensional structure prevents intermolecular aggregation (π-stacking), which helps maintain high photoluminescence efficiency in the solid state and ensures high thermal and morphological stability. researchgate.net

This compound is a precursor for synthesizing asymmetrically substituted spirobifluorene derivatives. A common synthetic route involves converting the bromo-biphenyl into a Grignard reagent, which then reacts with a fluorenone derivative. The resulting carbinol intermediate undergoes a dehydrative ring closure in the presence of acid to form the spirobifluorene core. researchgate.net The presence of the di-tert-butylphenyl group can enhance the solubility of the resulting spirobifluorene material, which is advantageous for device fabrication from solution. dntb.gov.ua

Table 2: Spirobifluorene Derivatives in Electronic Materials

| Derivative Class | Key Properties | Applications |

|---|---|---|

| Brominated Spirobifluorenes | Serve as versatile intermediates for further functionalization via cross-coupling reactions. ossila.com | Synthesis of polymers, host materials for OLEDs, hole-transporting materials. |

| Amine-Functionalized Spirobifluorenes | Exhibit excellent hole-transporting capabilities and high thermal stability. researchgate.net | Hole-injection/transport layers in OLEDs, electro-optic materials. |

| Polymeric Spirobifluorenes | High glass transition temperatures, good film-forming properties, and stable blue emission. researchgate.net | Emissive layer in polymer light-emitting diodes (PLEDs). |

The bromine atom on this compound allows it to function as a monomer in various polymerization reactions, such as Suzuki or Yamamoto cross-coupling. These reactions enable the creation of conjugated polymers where the biphenyl unit is incorporated into the polymer backbone.

The inclusion of the bulky 3,5-di-tert-butylphenyl group into a polymer chain can significantly impact the material's properties. It disrupts chain packing, which can increase the polymer's solubility in common organic solvents and raise its glass transition temperature. In the context of light-emitting polymers, this steric hindrance can reduce intermolecular quenching effects, leading to improved emission efficiency. For example, the Yamamoto polymerization of tetrabrominated spirobifluorene, a related structure, yields thermally and chemically stable microporous polymers with high surface areas. ossila.com

Radical Chemistry and Metalation Reactions Catalyzed by Biphenyl Radical Anions

Biphenyl and its derivatives can act as electron carriers in reductive metalation reactions. In the presence of an alkali metal, typically lithium, this compound can accept an electron to form a persistent and deeply colored radical anion.

This radical anion is a potent single-electron transfer (SET) agent. It can transfer its extra electron to a suitable substrate, such as an organic halide or a thioether, causing the cleavage of a carbon-heteroatom bond and the formation of a new organometallic reagent (e.g., an organolithium compound). acs.org The use of a biphenyl derivative as an electron shuttle is often referred to as "catalyzed" metalation because the biphenyl is regenerated and can participate in multiple electron transfer cycles.

The tert-butyl groups on the biphenyl ring play a crucial role. They increase the stability of the radical anion and enhance its solubility in ethereal solvents like tetrahydrofuran (THF). core.ac.uk Lithium 4,4'-di-tert-butylbiphenylide (LDBB), a closely related radical anion, is often preferred over lithium naphthalenide for its greater stability and ease of use in preparing organolithium compounds. chemicalbook.com This method avoids the harsh conditions of direct reaction with lithium metal and allows for the generation of functionalized organometallics at low temperatures. core.ac.uk

Integration into Functional Materials Beyond Polymers

While the utility of this compound as a monomer in polymer synthesis is established, its incorporation into other classes of functional materials remains a developing area of research. The unique combination of a reactive bromo-functionalized biphenyl core and bulky tert-butyl groups suggests potential applications in the design of novel liquid crystals and as a ligand for the construction of metal-organic frameworks (MOFs). However, publicly accessible research detailing the direct integration and performance of this specific compound in these areas is limited.

The general synthetic utility of biphenyl derivatives in the creation of liquid crystals is well-documented. The rigid biphenyl core is a common mesogenic unit that promotes the formation of liquid crystalline phases. The strategic placement of substituent groups, such as the tert-butyl groups present in this compound, can significantly influence the mesophase behavior, including the temperature range and type of liquid crystal phase observed. The bromo-functionality offers a convenient handle for further molecular elaboration, allowing for the introduction of various terminal groups that are crucial for fine-tuning the liquid crystalline properties.

In the realm of metal-organic frameworks, the design of organic linkers is paramount to achieving desired network topologies and functional properties. Biphenyl-based ligands are frequently employed to construct robust and porous frameworks. The tert-butyl groups in this compound could introduce steric hindrance that influences the coordination environment around the metal centers and the packing of the resulting framework. The bromo-substituent provides a site for post-synthetic modification, enabling the introduction of specific functional groups within the pores of the MOF.

Analytical Methodologies for Quantitative and Qualitative Assessment of 4 Bromo 3,5 Di Tert Butylbiphenyl

Chromatographic Techniques for Purification and Analysis (HPLC, GC, LC-MS, UPLC)

Chromatography is the cornerstone for the separation, analysis, and purification of 4'-Bromo-3,5-di-tert-butylbiphenyl from reaction mixtures and other complex samples. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and its advanced counterpart, UPLC, are powerful techniques for the analysis of substituted biphenyls. UPLC, which utilizes columns with smaller particle sizes (typically <2.5 µm), offers significant improvements in resolution, speed, and sensitivity over traditional HPLC. ijpcbs.com For a non-polar compound like this compound, reversed-phase (RP) chromatography is the method of choice.

Biphenyl (B1667301) stationary phases have shown particular utility in the separation of aromatic compounds, offering alternative selectivity compared to standard C18 columns. chromatographyonline.comrestek.com These phases can enhance separations through π-π interactions between the stationary phase and the aromatic rings of the analyte. chromatographyonline.comsigmaaldrich.com A typical mobile phase for analyzing similar compounds consists of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid for improved peak shape. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased during the run, is effective for separating complex mixtures. sigmaaldrich.com

Gas Chromatography (GC): GC is well-suited for analyzing volatile and thermally stable compounds like polybrominated biphenyls (PBBs). nih.gov Given its structure, this compound can be analyzed effectively by GC. The technique separates compounds based on their boiling points and interactions with the stationary phase of the GC column. A common setup involves a fused silica (B1680970) capillary column with a non-polar or semi-polar stationary phase, such as a TR-5MS or ZB-5HT. nih.govthermofisher.com Following separation, detection is often achieved using a mass spectrometer (MS) or a micro-electron capture detector (µECD), which is highly sensitive to halogenated compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the compound and for quantifying it in complex matrices. nih.gov For compounds like this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used, although ESI may be less efficient for non-polar molecules. The mass spectrometer can be operated in full-scan mode to obtain mass spectra for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification. acs.orgwaters.com

Table 1: Typical Chromatographic Conditions for Analysis of Substituted Biphenyls| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method |

|---|---|---|---|

| HPLC/UPLC | Reversed-Phase (e.g., Biphenyl, C18) chromatographyonline.comsigmaaldrich.com | Acetonitrile/Water Gradient sielc.comsielc.com | UV/Vis, PDA |

| GC | Fused Silica (e.g., TR-5MS, ZB-5HT) nih.govthermofisher.com | Helium or Hydrogen nih.gov | MS, µECD nih.gov |

| LC-MS | Reversed-Phase (e.g., Biphenyl, C18) nih.gov | Acetonitrile/Water with Formic Acid sielc.comsielc.com | MS, MS/MS acs.org |

Application of 4,4'-Di-tert-butylbiphenyl as an Internal Standard in Quantitative Assays

Quantitative analysis using chromatography requires a method to correct for variations in sample preparation, injection volume, and instrument response. The internal standard (IS) method is a widely accepted approach to achieve high accuracy and precision. An ideal internal standard is a compound that is chemically similar to the analyte but structurally distinct enough to be separated chromatographically. nih.gov

For the quantitative analysis of this compound, 4,4'-Di-tert-butylbiphenyl is an excellent candidate for an internal standard. nist.govchemicalbook.comsigmaaldrich.comnist.govsigmaaldrich.comchemicalbook.com Its suitability stems from several key properties:

Structural Similarity: It shares the same core biphenyl structure and contains bulky tert-butyl groups, ensuring similar behavior during extraction and chromatographic analysis.

Chemical Stability: Like the analyte, it is a stable, non-reactive compound under typical analytical conditions. nih.gov

Distinct Mass Spectrum: It has a different molecular weight and mass spectrum from the analyte, allowing for clear differentiation and independent quantification when using mass spectrometric detection. nist.gov

Commercial Availability: It is readily available in high purity. sigmaaldrich.com

In a typical workflow, a known amount of the internal standard (4,4'-Di-tert-butylbiphenyl) is added to every sample, calibrator, and quality control standard before any sample processing steps. The quantification of the analyte is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratio is plotted against the analyte's concentration to create a calibration curve, which is then used to determine the concentration in unknown samples. nih.gov

Table 2: Comparison of Analyte and Proposed Internal Standard| Property | This compound (Analyte) | 4,4'-Di-tert-butylbiphenyl (Internal Standard) |

|---|---|---|

| Core Structure | Biphenyl | Biphenyl nist.gov |

| Key Substituents | Two tert-butyl groups, one bromine atom | Two tert-butyl groups nist.gov |

| Molecular Weight | ~345.3 g/mol | 266.42 g/mol sigmaaldrich.com |

| Expected Elution | Close to, but resolved from, the internal standard | Close to, but resolved from, the analyte sielc.com |

High-Throughput Experimentation in Reaction Discovery and Optimization

High-Throughput Experimentation (HTE) has become an indispensable tool in modern organic synthesis for rapidly discovering and optimizing reaction conditions. numberanalytics.comyoutube.com This approach involves running a large number of reactions in parallel on a small scale, typically in multi-well plates, allowing for the efficient screening of numerous variables such as catalysts, ligands, bases, solvents, and temperatures. yonedalabs.comsigmaaldrich.comunchainedlabs.com

The synthesis of this compound, likely via a Suzuki-Miyaura cross-coupling reaction, is an ideal candidate for HTE. yonedalabs.comnih.gov This palladium-catalyzed reaction couples an aryl halide (e.g., 1,4-dibromobenzene (B42075) or a related brominated species) with an arylboronic acid (e.g., 3,5-di-tert-butylphenylboronic acid). The success and yield of this coupling are highly dependent on the specific combination of reaction parameters.

Using HTE, hundreds of unique experiments can be conducted to map the reaction landscape. nih.gov Robotic systems can dispense precise amounts of reagents into 96-well or 384-well plates, which are then heated and agitated. nih.govresearchgate.net After the reaction time, the plates are analyzed using rapid techniques like high-throughput GC-MS or LC-MS to determine the product yield in each well. nih.govunchainedlabs.com The resulting data can be visualized as a heat map, which quickly identifies the "hotspots" or optimal conditions for the desired transformation. nih.gov This systematic screening accelerates the identification of efficient and robust synthetic routes, minimizing the time and resources required compared to traditional one-at-a-time reaction optimization. youtube.comacs.org

Table 3: Example High-Throughput Screening Array for a Suzuki-Miyaura Reaction| Variable | Conditions Screened | Rationale |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, etc. | To identify the most active palladium source for the coupling. |

| Ligand | Various phosphine (B1218219) ligands (e.g., SPhos, XPhos, P(tBu)₃) acs.org | The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. yonedalabs.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | The base activates the boronic acid and influences reaction rate and side reactions. |

| Solvent | Toluene, Dioxane, THF, 2-MeTHF | Solvent polarity and coordinating ability affect catalyst solubility and reactivity. |

Future Research Directions and Unexplored Avenues for Brominated Biphenyl Derivatives

Development of Novel Regioselective Bromination Strategies

The precise placement of bromine atoms on the biphenyl (B1667301) scaffold is critical for the subsequent synthesis of complex molecules. Future research is increasingly focused on developing highly regioselective bromination methods that are both efficient and environmentally benign.

Traditional methods often result in a mixture of isomers, which require costly and time-consuming purification steps. rsc.org Current research has explored various reagents to improve selectivity. For instance, the use of N-bromosuccinimide (NBS) in solvents like 2-methyltetrahydrofuran (B130290) can favor the formation of monobrominated biphenyls. rsc.org For di-bromination, the presence of catalysts like silver hexafluoroantimonate (AgSbF₆) has shown promise. rsc.org

A significant leap forward involves the use of hypervalent bromine and chlorine compounds. nih.gov These reagents act as masked arynes, allowing for a metal-free, one-pot regioselective halogenation of biaryl compounds under mild conditions. nih.gov This approach can produce meta-halogenated 2-chloro- and 2-bromobiaryls with high yields. nih.gov

Future strategies will likely focus on:

Catalyst-controlled bromination: Designing catalysts that can direct bromine to a specific position on the biphenyl ring, overcoming the inherent directing effects of existing substituents.

Flow chemistry: Utilizing microreactor technology to control reaction parameters with high precision, potentially leading to cleaner reactions and higher selectivity.

Enzymatic bromination: Exploring the use of enzymes, such as those found in marine bacteria, which can produce polybrominated biphenyls with high specificity. nih.gov

| Reagent/Catalyst System | Selectivity | Reference |

| N-bromosuccinimide (NBS) in 2-methyltetrahydrofuran | Monobromination | rsc.org |

| NBS with AgSbF₆ | Dibromination | rsc.org |

| Cyclic biaryl hypervalent bromine/chlorine | meta-halogenation | nih.gov |

| Marine bacterial enzymes | High specificity polybromination | nih.gov |

Exploration of New Catalytic Applications

Brominated biphenyls are valuable precursors in a multitude of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. The bromine atom serves as an excellent leaving group, facilitating these transformations.

The Suzuki-Miyaura coupling, in particular, has been extensively used to synthesize a vast array of complex organic molecules, including pharmaceuticals and materials for electronics. For example, 4-bromo-1,1'-biphenyl is a common starting material in large-scale synthesis. researchgate.net

Future research is aimed at expanding the catalytic utility of brominated biphenyls by:

Developing novel ligands: Creating new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that enhance the efficiency and scope of cross-coupling reactions involving sterically hindered or electronically challenging brominated biphenyls.

Photoredox catalysis: Utilizing visible light to drive catalytic cycles, offering a milder and more sustainable alternative to traditional thermal methods.

Dual catalysis: Combining two different catalytic cycles in one pot to achieve novel transformations that are not possible with a single catalyst.

Integration into Advanced Functional Materials

The rigid structure and tunable electronic properties of the biphenyl core make brominated biphenyls attractive building blocks for a variety of advanced functional materials. Their primary application has historically been as flame retardants. wikipedia.orgnih.gov However, modern research is exploring more sophisticated applications.

By carefully selecting the bromination pattern and subsequent functionalization, researchers can design molecules with specific optical and electronic properties. This has led to their use in:

Organic Light-Emitting Diodes (OLEDs): Brominated biphenyls can be incorporated into the emissive or charge-transport layers of OLEDs to enhance their efficiency and stability.

Polymers: As monomers, brominated biphenyls can be polymerized to create materials with high thermal stability and specific refractive indices.

Liquid Crystals: The anisotropic shape of biphenyl derivatives makes them suitable for applications in liquid crystal displays.

Future work in this area will likely involve the synthesis of increasingly complex, multi-functionalized biphenyl derivatives for applications in fields such as organic photovoltaics, sensors, and molecular electronics.

Further Computational and Theoretical Investigations into Molecular Behavior and Interactions

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules. For brominated biphenyls, theoretical studies can help to rationalize experimental observations and guide the design of new compounds and reactions.

Studies on polychlorinated biphenyls (PCBs), the chlorinated analogs of PBBs, have shown that properties like the molecular electrostatic potential (MEP) and dipole moment are strongly correlated with their toxicological profiles. nih.gov Similar computational approaches can be applied to brominated biphenyls to understand their behavior.

Future computational research should focus on:

Reaction mechanisms: Using density functional theory (DFT) to model the transition states and intermediates of novel bromination and cross-coupling reactions, thereby elucidating their mechanisms and selectivity. researchgate.net

Conformational analysis: Predicting the preferred three-dimensional structures of complex brominated biphenyl derivatives, which is crucial for understanding their interactions with biological targets or their packing in solid-state materials. nih.gov

Structure-property relationships: Developing quantitative structure-activity relationship (QSAR) models to predict the properties of new brominated biphenyls before they are synthesized, accelerating the discovery of new functional molecules.

| Computational Method | Application | Reference |

| Molecular Electrostatic Potential (MEP) | Correlation with biological activity | nih.gov |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms | researchgate.net |

| Conformational Analysis | Prediction of 3D structure | nih.gov |

Sustainable Synthesis and Reaction Methodologies

The principles of green chemistry are becoming increasingly important in organic synthesis. For brominated biphenyls, this means developing methods that reduce waste, use less hazardous reagents, and are more energy-efficient.

Current research is exploring several avenues to make the synthesis and use of brominated biphenyls more sustainable:

Catalysis with earth-abundant metals: Replacing expensive and toxic heavy metals like palladium with more abundant and benign alternatives such as iron or copper for cross-coupling reactions. researchgate.net

C-H activation: Directly functionalizing the carbon-hydrogen bonds of the biphenyl core, bypassing the need for pre-functionalization with bromine.

Biocatalysis: As mentioned earlier, harnessing the power of enzymes for selective bromination and other transformations. nih.gov

Degradation of brominated compounds: Developing catalytic methods for the destruction of persistent brominated pollutants, such as those found in electronic waste, is an important area of research. nih.gov Studies on the thermal degradation of polybrominated diphenyl ethers over materials like Fe₃O₄ show promise for breaking down these compounds. nih.gov

The future of brominated biphenyl chemistry lies in the development of elegant, efficient, and sustainable methods for their synthesis and application, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic: What synthetic strategies are effective for preparing 4'-Bromo-3,5-di-tert-butylbiphenyl with high purity?

Answer:

The synthesis typically involves Suzuki-Miyaura cross-coupling between a brominated aryl halide and a boronic acid derivative. For example:

Step 1: Prepare 3,5-di-tert-butylphenylboronic acid.

Step 2: Couple with 4-bromobiphenyl using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.

Purification: Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve >95% purity.

Key Considerations:

- Steric hindrance from tert-butyl groups may reduce coupling efficiency; elevated temperatures (80–100°C) and longer reaction times (24–48 hrs) improve yields .

- Monitor reaction progress via TLC and confirm purity using HPLC (e.g., C18 column, acetonitrile/water gradient) .

Basic: How do researchers resolve structural ambiguities in brominated biphenyl derivatives using spectroscopic methods?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C NMR: Assign tert-butyl groups (δ ~1.3 ppm in ¹H NMR, δ ~30 ppm in ¹³C NMR) and aromatic protons (δ ~6.8–7.5 ppm). Overlapping signals due to symmetry require 2D NMR (e.g., COSY, HSQC) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₂₀H₂₅Br) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography: Resolve steric configurations of tert-butyl groups if crystals are obtainable .

Advanced: How do steric effects from tert-butyl groups influence the reactivity of this compound in cross-coupling reactions?

Answer:

The bulky tert-butyl groups:

- Reduce Electron Density: Electron-withdrawing effects lower the aryl halide’s reactivity in oxidative addition steps.

- Hinder Catalyst Access: Requires bulky ligands (e.g., SPhos, XPhos) to stabilize the Pd center and prevent steric clashes .

Case Study:

In a comparative study, coupling yields dropped from 85% (unsubstituted biphenyl) to 45% for 3,5-di-tert-butyl derivatives under identical conditions. Optimizing ligand choice (e.g., XPhos over PPh₃) improved yields to 65% .

Advanced: What role does this compound play in designing organic electronic materials?

Answer:

The compound’s rigid biphenyl core and bromine substituent make it a precursor for:

- Host Materials in OLEDs: Bromine facilitates further functionalization (e.g., Buchwald-Hartwig amination) to attach emissive groups .

- Charge-Transport Layers: tert-Butyl groups enhance solubility in non-polar solvents, enabling uniform thin-film deposition .

Methodological Insight: - Electrochemical analysis (cyclic voltammetry) reveals HOMO/LUMO levels (–5.3 eV and –1.8 eV, respectively), aligning with requirements for hole-transport layers .

Advanced: How should researchers address contradictions in spectroscopic data for sterically hindered brominated aromatics?

Answer:

Contradictions often arise from:

- Signal Overlap: Use deuterated solvents (e.g., CDCl₃) and high-field NMR (≥500 MHz) to resolve splitting patterns .

- Dynamic Stereochemistry: Variable-temperature NMR (–40°C to 25°C) can freeze conformational changes caused by tert-butyl rotation .

Example:

A 2020 study reported conflicting NOESY correlations for a similar compound; DFT calculations (B3LYP/6-31G*) clarified the dominant conformer’s geometry .

Basic: What precautions are necessary when handling this compound in air-sensitive reactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products